molecular formula C5H10N+ B1240533 2-Methyl-1-pyrrolinium

2-Methyl-1-pyrrolinium

Cat. No. B1240533
M. Wt: 84.14 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-pyrrolinium is an iminium ion obtained by protonation of the imino group of 2-methyl-1-pyrroline. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate acid of a 2-methyl-1-pyrroline.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Plant Alkaloids : 2-Methyl-1-pyrrolinium chloride was synthesized and incorporated into cuscohygrine in Erythroxylum coca plants. This study showed the role of 2-Methyl-1-pyrrolinium in the biosynthesis of plant alkaloids (Leete, Kim, & Rana, 1988).

  • Ionic Liquids Based on 1-Alkyl-2-Methyl Pyrrolinium : New salts based on 1-alkyl-2-methyl pyrrolinium ion were reported. These salts have melting points around 100 °C or room temperature and exhibit properties like glass transition temperatures. This highlights the structural and physical properties of 2-Methyl-1-pyrrolinium derivatives (Sun, Macfarlane, & Forsyth, 2003).

Chemical Reactions and Properties

  • Ring Opening Studies : A study on the ring opening of 2-aryl-1-methyl-1-pyrrolinium ions in aqueous solution was conducted, providing insights into the chemical behavior of such compounds under different pH conditions (McClelland & Seaman, 1987).

  • Biomimetic Synthesis of Alkaloids : Biomimetic synthesis of 2-(acylmethylene)pyrrolidine derivatives was achieved using intermolecular decarbonylative Mannich reaction from various methyl ketones and 1-alkyl-1-pyrroliniums. This approach is significant for the synthesis of a series of pyrrolidine alkaloids (Shih et al., 2015).

  • Photoreactions Study : Research on electron-transfer-initiated photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions was conducted. This study provides valuable insights into the photochemical behavior of 2-Methyl-1-pyrrolinium derivatives (Kurauchi, Nobuhara, & Ohga, 1986).

Analytical Methods and Applications

  • Enzyme Activity Assay : A method was developed for the assay of N-methylputrescine oxidase based on the separation of N-methyl-Δ1-pyrrolinium chloride. This research contributes to the analytical methods involving 2-Methyl-1-pyrrolinium derivatives in enzyme activity studies (Feth, Wray, & Wagner, 1985).

  • Raman Spectroscopy of Ionic Liquids : A Raman study of the ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide and its mixture with LiN(SO2CF3)2 was performed. This research adds to the understanding of the spectroscopic properties of 2-Methyl-1-pyrrolinium based ionic liquids (Castriota et al., 2005).

  • Synthesis of Antimicrobial Agents : A study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents was conducted, demonstrating the potential medical applications of 2-Methyl-1-pyrrolinium derivatives (Hublikar et al., 2019).

properties

Product Name

2-Methyl-1-pyrrolinium

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3/p+1

InChI Key

CTSZPNIMMLSKDV-UHFFFAOYSA-O

SMILES

CC1=[NH+]CCC1

Canonical SMILES

CC1=[NH+]CCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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